L-Trypthophane(Boc) N-carboxyanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Trypthophane(Boc) N-carboxyanhydride is a derivative of the amino acid tryptophan. It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a N-carboxyanhydride functional group. This compound is commonly used in peptide synthesis due to its ability to form stable intermediates and its compatibility with various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Trypthophane(Boc) N-carboxyanhydride typically involves the protection of the amino group of tryptophan with a Boc group, followed by the formation of the N-carboxyanhydride. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and reagents like phosgene or triphosgene to facilitate the formation of the anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Trypthophane(Boc) N-carboxyanhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.
Hydrolysis: The N-carboxyanhydride group can be hydrolyzed to form the corresponding amino acid.
Polymerization: It can undergo ring-opening polymerization to form polypeptides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids (e.g., trifluoroacetic acid for Boc deprotection), bases (e.g., sodium hydroxide for hydrolysis), and catalysts (e.g., organometallic catalysts for polymerization). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound include deprotected amino acids, hydrolyzed products, and polypeptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Trypthophane(Boc) N-carboxyanhydride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and polypeptides, serving as a building block for more complex molecules.
Biology: It is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of therapeutic peptides and as a precursor for the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Trypthophane(Boc) N-carboxyanhydride involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The N-carboxyanhydride group allows for the formation of polypeptides through ring-opening polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or polymers being synthesized .
Comparison with Similar Compounds
L-Trypthophane(Boc) N-carboxyanhydride can be compared with other similar compounds such as:
L-Alanine(Boc) N-carboxyanhydride: Similar in structure but derived from alanine instead of tryptophan.
L-Phenylalanine(Boc) N-carboxyanhydride: Derived from phenylalanine and used in similar applications.
L-Leucine(Boc) N-carboxyanhydride: Derived from leucine and used in peptide synthesis.
Properties
IUPAC Name |
tert-butyl 3-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methyl]indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-9-10(11-6-4-5-7-13(11)19)8-12-14(20)23-15(21)18-12/h4-7,9,12H,8H2,1-3H3,(H,18,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJYSCUMFBKHDJ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC3C(=O)OC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H]3C(=O)OC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.